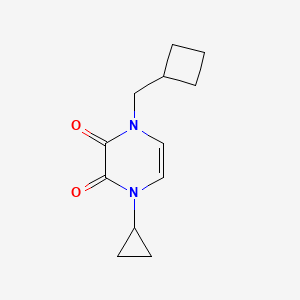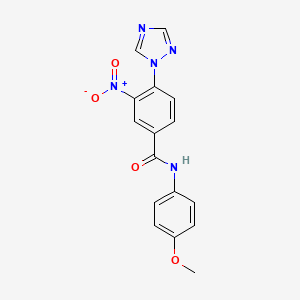![molecular formula C17H15N3O2S B2443576 2-(4-Cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophen-3-carboxamid CAS No. 893094-53-6](/img/structure/B2443576.png)
2-(4-Cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C₁₇H₁₅N₃O₂S. This compound is notable for its unique structure, which includes a thiophene ring fused with a cyclopentane ring, and a cyano group attached to a benzoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Biology: The compound’s potential biological activities make it a candidate for research in biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Wirkmechanismus
The mechanism of action of 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiophene-based molecules. Examples include:
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
Uniqueness
What sets 2-(4-cyanobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide apart is its fused ring structure and the presence of both cyano and amide functional groups. These features contribute to its unique reactivity and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-19-16(22)14-12-3-2-4-13(12)23-17(14)20-15(21)11-7-5-10(9-18)6-8-11/h5-8H,2-4H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBQBPQUOVJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2443495.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-PHENYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2443497.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2443509.png)
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)
